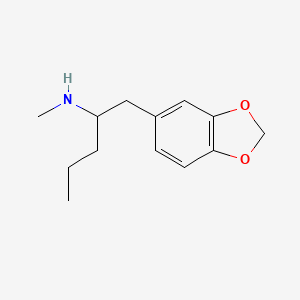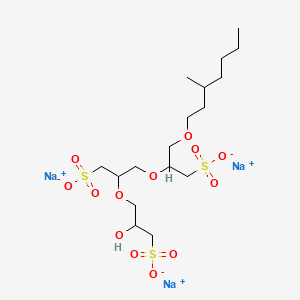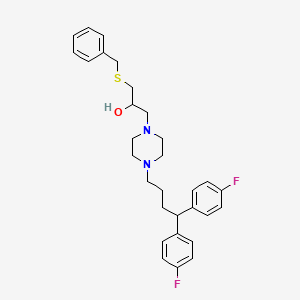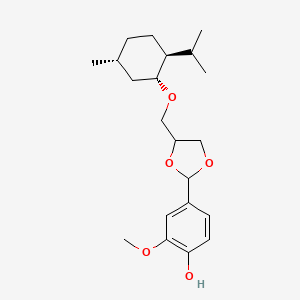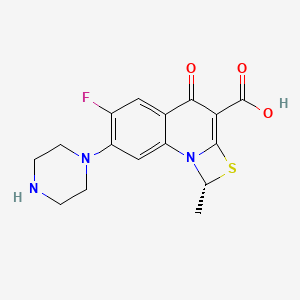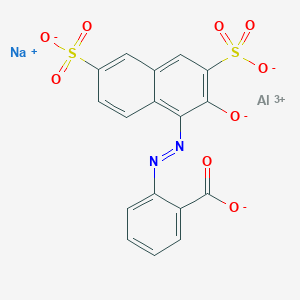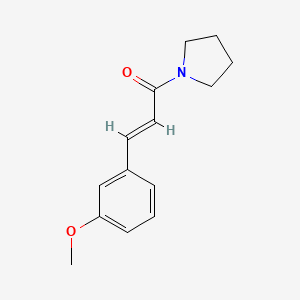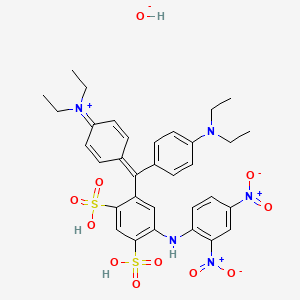
3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound with a unique structure that includes a piperazine ring, a methylphenyl group, and an isobenzofuranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as nucleophilic substitution, amination, and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Ethanol, 2-[methyl(phenylmethyl)amino]-: Used in various chemical reactions and known for its stability.
Uniqueness
3-((2-(2-(4-(2-Methylphenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is unique due to its combination of structural features, including the piperazine ring and isobenzofuranone moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
90494-53-4 |
|---|---|
Formule moléculaire |
C27H29N3O2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-[2-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H29N3O2/c1-20-8-2-7-13-25(20)30-18-16-29(17-19-30)15-14-21-9-3-6-12-24(21)28-26-22-10-4-5-11-23(22)27(31)32-26/h2-13,26,28H,14-19H2,1H3 |
Clé InChI |
FGTKAMAKBPKOGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC3=CC=CC=C3NC4C5=CC=CC=C5C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



